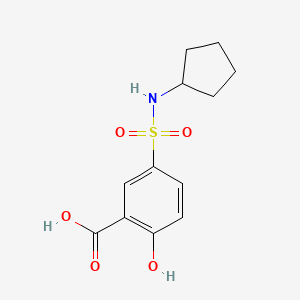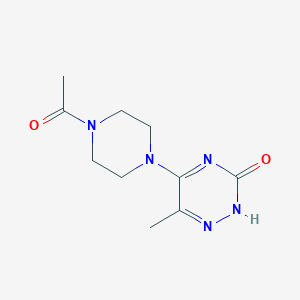
PYRIDOXAMINE DIHYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxamine dihydrochloride is a derivative of pyridoxamine, one of the forms of vitamin B6. It is a water-soluble compound that plays a crucial role in various biochemical processes. This compound is known for its ability to scavenge free radicals and inhibit the formation of advanced glycation end-products, making it a compound of interest in medical research, particularly for its potential therapeutic effects in diabetic complications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of pyridoxamine dihydrochloride typically involves the following steps:
Preparation of Pyridoxal Oxime: Pyridoxine hydrochloride is used as the starting material. It is reacted with activated manganese dioxide and concentrated sulfuric acid to produce pyridoxal. Pyridoxal is then reacted with anhydrous sodium acetate and hydroxylamine hydrochloride to form pyridoxal oxime.
Conversion to this compound: Pyridoxal oxime is reacted with acetic acid and zinc to yield an acetic acid solution containing pyridoxamine. The solution is then concentrated and the acetic acid is reclaimed. .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with precise control over reaction conditions, such as temperature, pH, and concentration of reagents, to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridoxal or pyridoxal phosphate.
Reduction: It can be reduced to form pyridoxine.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and sulfuric acid.
Reduction: Reducing agents such as zinc and acetic acid are used.
Substitution: Reactions typically occur under mild conditions with appropriate nucleophiles.
Major Products:
Oxidation: Pyridoxal, Pyridoxal phosphate.
Reduction: Pyridoxine.
Substitution: Various substituted pyridoxamine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Pyridoxamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is utilized in cell culture media as an alternative to pyridoxine or pyridoxal due to its stability and biological activity.
Medicine: It has been investigated for its potential therapeutic effects in treating diabetic nephropathy, neuropathy, and retinopathy. .
Industry: It is used in the production of vitamin B6 supplements and as an additive in fortified foods.
Mecanismo De Acción
Pyridoxamine dihydrochloride exerts its effects through several mechanisms:
Scavenging Reactive Carbonyl Species: It reacts with reactive carbonyl species, such as methylglyoxal and 3-deoxyglucosone, preventing them from modifying proteins and other biomolecules.
Inhibition of Glycation and Lipoxidation: It inhibits the Maillard reaction and the formation of advanced glycation and lipoxidation end-products, which are implicated in diabetic complications.
Chelation of Metal Ions: It chelates metal ions, such as copper and iron, which catalyze oxidative reactions, thereby reducing oxidative stress
Comparación Con Compuestos Similares
Pyridoxamine dihydrochloride is compared with other vitamin B6 compounds, such as pyridoxine and pyridoxal:
Pyridoxine: Also known as vitamin B6, pyridoxine is commonly used in supplements and fortified foods. It is less effective than pyridoxamine in inhibiting glycation and lipoxidation reactions.
Pyridoxal: Pyridoxal is another form of vitamin B6 that serves as a coenzyme in various enzymatic reactions. It is less stable than pyridoxamine in liquid media and less effective in scavenging reactive carbonyl species.
Pyridoxal Phosphate: The biologically active form of vitamin B6, pyridoxal phosphate, is involved in numerous enzymatic reactions. .
Propiedades
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH.H2O/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJSFRONKUPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Hydroxy-5-[(6-phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7812273.png)


![5-[(2-methoxyphenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7812289.png)



![2-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylphenol](/img/structure/B7812315.png)



![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7812330.png)


